2-Bromo-6-fluoro-4-methoxybenzaldehyde
Overview
Description
2-Bromo-6-fluoro-4-methoxybenzaldehyde is an organic compound characterized by the presence of a bromine atom, a fluorine atom, and a methoxy group attached to a benzene ring with an aldehyde functional group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-fluoro-4-methoxybenzaldehyde as the starting material.
Reaction Conditions: The compound can be synthesized through halogenation reactions, where bromine is introduced to the aromatic ring. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled temperature conditions.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the compound is produced through continuous flow reactions to ensure consistency and efficiency. The use of automated systems and precise control of reaction parameters is crucial for large-scale production.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols.
Substitution: The bromine and fluorine atoms on the aromatic ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: 2-Bromo-6-fluoro-4-methoxybenzoic acid.
Reduction: 2-Bromo-6-fluoro-4-methoxybenzyl alcohol.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and methodologies.
Biology: 2-Bromo-6-fluoro-4-methoxybenzaldehyde is utilized in the study of biological systems, particularly in the design of fluorescent probes and imaging agents.
Medicine: The compound has potential applications in drug discovery and development. Its derivatives may exhibit biological activity that can be explored for therapeutic purposes.
Industry: In the chemical industry, the compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-6-fluoro-4-methoxybenzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Bromo-4-fluoro-5-methoxybenzaldehyde: Similar structure but different position of substituents.
2-Fluoro-4-methoxybenzaldehyde: Lacks the bromine atom.
Uniqueness: The presence of both bromine and fluorine atoms on the aromatic ring makes 2-Bromo-6-fluoro-4-methoxybenzaldehyde distinct from its analogs. This combination of halogens can influence its reactivity and biological activity, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-bromo-6-fluoro-4-methoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZKKHUXJNHZRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)C=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801284742 | |
Record name | 2-Bromo-6-fluoro-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801284742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856767-10-7 | |
Record name | 2-Bromo-6-fluoro-4-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=856767-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-fluoro-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801284742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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